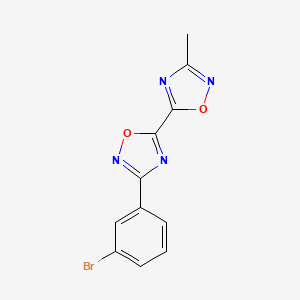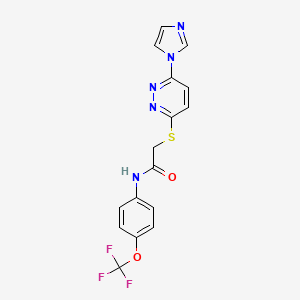
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical compound that has significant potential in various fields of research and industry. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, a pyridazine ring, and a phenyl ring, all connected by various functional groups . The imidazole ring is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .Aplicaciones Científicas De Investigación
Antiviral and Antimicrobial Activity
Compounds structurally related to 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide have been investigated for their potential as antiviral and antimicrobial agents. For example, a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, with structural similarities, showed promising antirhinovirus activities (Hamdouchi et al., 1999). Additionally, novel sulphonamide derivatives, including acetamide functionalities, demonstrated significant antimicrobial activity, indicating the potential of such compounds in addressing microbial infections (Fahim & Ismael, 2019).
Antioxidant and Antitumor Evaluation
Further research into compounds bearing acetamide groups and imidazo[1,2-a]pyridine cores has revealed potential antioxidant and antitumor activities. Specific N-substituted-2-amino-1,3,4-thiadiazoles were evaluated for their antitumor properties, with certain derivatives showing promising results (Hamama et al., 2013). In another study, imidazo[1,2-a]pyridinylethylbenzoxazoles and related compounds were synthesized and found to exhibit histamine H2-receptor antagonist properties, gastric antisecretory, and antiulcer activities, highlighting their therapeutic potential in gastrointestinal disorders (Katsura et al., 1992).
Antitumor Activity and Probe Development
Research has also explored the synthesis of substituted imidazo[1,2-α]pyridines as potential probes for studying peripheral benzodiazepine receptors using SPECT, indicating applications in the study of neurodegenerative disorders (Katsifis et al., 2000). Furthermore, 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, obtained through a one-pot synthesis involving β-lactam carbenes and 2-pyridyl isonitriles, demonstrated efficacy as fluorescent probes for mercury ion detection, suggesting their utility in environmental and biological sensing applications (Shao et al., 2011).
Coordination Complexes and Catalysis
Moreover, novel coordination complexes constructed from pyrazole-acetamide derivatives were synthesized, showing significant antioxidant activity due to hydrogen bonding in the self-assembly process (Chkirate et al., 2019). This research underlines the importance of acetamide derivatives in developing compounds with enhanced biological activities and potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2S/c17-16(18,19)26-12-3-1-11(2-4-12)21-14(25)9-27-15-6-5-13(22-23-15)24-8-7-20-10-24/h1-8,10H,9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWYCWYDKNBHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

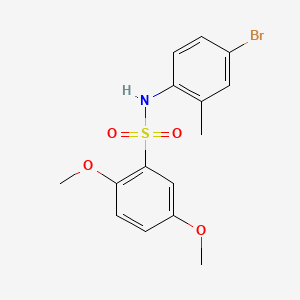
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2716153.png)
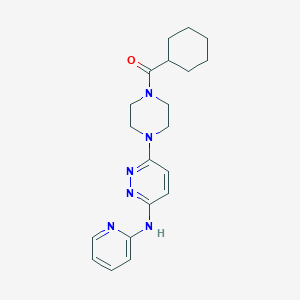
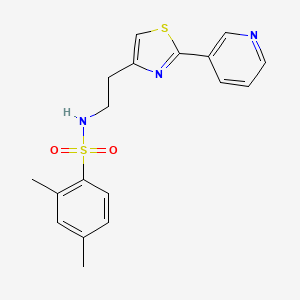
![2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2716157.png)
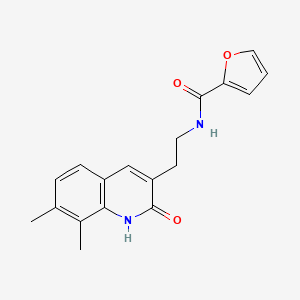
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2716163.png)
![1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2716164.png)
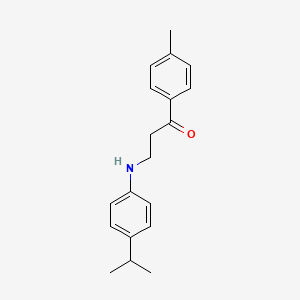
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2716170.png)
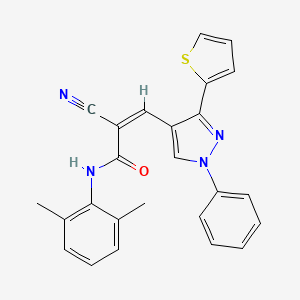
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2716172.png)

